molecular formula C10H16ClNO B2668909 [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1269036-30-7

[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride

Cat. No. B2668909
CAS RN: 1269036-30-7
M. Wt: 201.69
InChI Key: TZRXKFUTELPFRI-UHFFFAOYSA-N
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Description

“[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride” is an organic compound . It is also known as “N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” and has a molecular weight of 165.24 . It is in liquid form .


Synthesis Analysis

The synthesis of similar compounds like Methylamine involves a reaction with technical formaldehyde and technical ammonium chloride . The mixture is heated until no more distillate comes over and then over a flame until the temperature of the solution reaches 104° . The distillate, which consists of methylal, methyl formate, and water, may be treated as described in the source .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3" . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Methylamine, a compound similar to “this compound”, is widely used in different stages of the preparation of various drug substances . It may be retained in the drug substance . Although there is little information concerning its effect on human or animal health, its median lethal dose in a mouse is reported to be 2.5 g/kg .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 165.24 . It is stored at a temperature of 4°C . and is in liquid form .

Scientific Research Applications

Pharmacological Research

  • Antidepressant Activity : Research has highlighted the potential antidepressant activities of derivatives similar to [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride. For instance, compounds like venlafaxine, derived from 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, show promising antidepressant properties. These derivatives inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters, suggesting a possible rapid onset of antidepressant activity (Yardley et al., 1990).

Environmental and Agricultural Studies

  • Herbicide Metabolism : Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have shown the conversion of these compounds into metabolites that could have implications for environmental toxicity and carcinogenicity. Understanding the metabolic pathways of substances structurally related to this compound aids in assessing their environmental impact and safety (Coleman et al., 2000).

Chemical Synthesis and Material Science

  • Corrosion Inhibition : The synthesis and investigation of Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives reveal their efficiency as corrosion inhibitors for mild steel. These findings underscore the chemical's potential in protective coatings and materials science, offering insights into the molecular structure's influence on corrosion inhibition efficacy (Djenane et al., 2019).

Safety and Hazards

“[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride” is classified as a dangerous substance . It has hazard statements H302, H315, H318, H335 . Precautionary measures include not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRXKFUTELPFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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